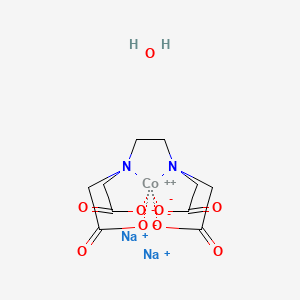
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is a coordination compound that includes ethylenediaminetetraacetic acid (EDTA), disodium salt, and cobalt. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to bind metal ions and inhibit their activity.
準備方法
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is synthesized by reacting ethylenediaminetetraacetic acid with cobalt salts in the presence of disodium ions. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of cobalt chloride or cobalt nitrate. Disodium carbonate is then added to the solution to form the disodium salt of the complex. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reactants are mixed in precise proportions, and the reaction is monitored to maintain the optimal pH and temperature. The resulting product is then purified through filtration and crystallization processes to obtain the final compound in its hydrated form.
化学反応の分析
Types of Reactions
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, effectively sequestering them.
Substitution: The cobalt ion in the complex can be substituted with other metal ions under specific conditions.
Redox Reactions: The cobalt ion can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.
Substitution: Requires the presence of competing metal ions and appropriate ligands.
Redox Reactions: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Chelation: Forms stable metal-EDTA complexes.
Substitution: Results in the formation of new metal-EDTA complexes with different metal ions.
Redox Reactions: Produces oxidized or reduced forms of the cobalt-EDTA complex.
科学的研究の応用
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to stabilize metal ions in solution.
Biology: Employed in enzyme inhibition studies, particularly for metalloproteases that require metal ions for activity.
Medicine: Utilized in chelation therapy to remove heavy metals from the body and in diagnostic assays as an anticoagulant.
Industry: Applied in water treatment to sequester metal ions, in the textile industry to prevent metal ion impurities from affecting dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of hydrogen peroxide.
作用機序
The primary mechanism of action of ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is its ability to chelate metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming a stable octahedral complex. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this inhibition of metal ion activity can lead to the deactivation of metalloproteases and other metal-dependent enzymes.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms stable complexes with metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but with an additional amine group, providing higher chelation capacity.
Nitrilotriacetic acid (NTA): A chelating agent with a lower chelation capacity compared to ethylenediaminetetraacetic acid but still effective in binding metal ions.
Uniqueness
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is unique due to the presence of cobalt in its structure, which imparts specific redox properties and enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where both chelation and redox activity are required.
特性
分子式 |
C10H14CoN2Na2O9 |
|---|---|
分子量 |
411.14 g/mol |
IUPAC名 |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate |
InChI |
InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 |
InChIキー |
PYPIGOKCCFIGCL-UHFFFAOYSA-J |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)



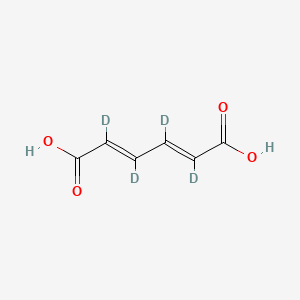

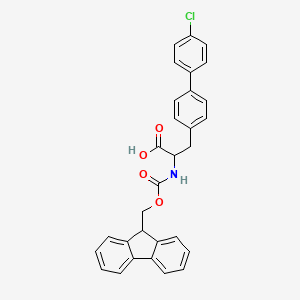
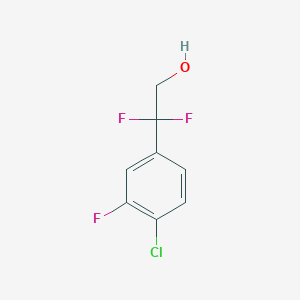
![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)
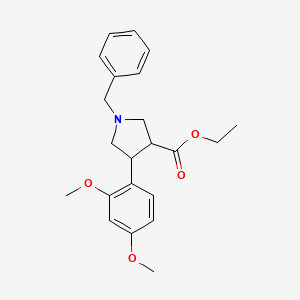

![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

